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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethyl-1H-pyrrole

Cat. No.: B031982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-
2,4-dimethyl-1H-pyrrole (also known as Kryptopyrrole), a molecule of interest in various

research domains. This document collates and presents Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by

detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 br s 1H N-H

2.38 q 2H -CH₂-CH₃

2.16 s 3H 2-CH₃

2.03 s 3H 4-CH₃

1.08 t 3H -CH₂-CH₃
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Solvent: CDCl₃. The broadness of the N-H signal is a known characteristic for pyrrole

derivatives due to quadrupole-induced relaxation by the ¹⁴N nucleus.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

127.3 C2

121.5 C5

116.8 C3

113.4 C4

17.1 -CH₂-CH₃

15.6 -CH₂-CH₃

11.9 2-CH₃

10.8 4-CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad N-H Stretch

2965, 2930, 2870 Medium-Strong C-H Stretch (Aliphatic)

~1500 Medium C=C Stretch (Pyrrole Ring)

~1460 Medium CH₂/CH₃ Bending

~720 Strong C-H Out-of-plane Bending

Sample Phase: Gas

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

123 100 [M]⁺ (Molecular Ion)

108 ~80 [M - CH₃]⁺

94 ~40 [M - C₂H₅]⁺

79 ~20

53 ~30

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is

recommended.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of

scans (e.g., 1024 or more) are typically required due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and

baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm). For ¹³C

NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used for calibration.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the IR

spectrum.[2]

Sample Preparation (Gas Phase):

Introduce a small amount of the volatile liquid sample of 3-Ethyl-2,4-dimethyl-1H-pyrrole
into a gas cell.

Alternatively, gently heat the sample to obtain a sufficient vapor pressure within the cell. The

cell should have windows transparent to IR radiation (e.g., KBr or NaCl plates).

Data Acquisition:

Record a background spectrum of the empty gas cell.

Introduce the sample vapor into the cell and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum. A typical spectral range is 4000-400 cm⁻¹.[3]

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.[4][5]

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source,

coupled with a gas chromatograph (GC-MS) for sample introduction, is suitable for this
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analysis.[6]

Sample Preparation:

Prepare a dilute solution of 3-Ethyl-2,4-dimethyl-1H-pyrrole in a volatile organic solvent

(e.g., dichloromethane or methanol).

Data Acquisition:

Inject the sample solution into the GC, where the compound is separated from the solvent

and any impurities.

The separated compound then enters the mass spectrometer's ion source.

In the EI source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.[6]

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer and detected.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺) and the major fragment ions. The fragmentation pattern

can provide valuable information about the molecule's structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Ethyl-2,4-dimethyl-1H-pyrrole.
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Caption: Workflow of spectroscopic data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2,4-dimethyl-1H-
pyrrole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031982#spectroscopic-data-of-3-ethyl-2-4-dimethyl-
1h-pyrrole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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